N-[(1-hydroxycyclopentyl)methyl]acetamide
Description
Structure
3D Structure
Properties
IUPAC Name |
N-[(1-hydroxycyclopentyl)methyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2/c1-7(10)9-6-8(11)4-2-3-5-8/h11H,2-6H2,1H3,(H,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIFWACAPYZGELU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCC1(CCCC1)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations of N 1 Hydroxycyclopentyl Methyl Acetamide
De Novo Synthetic Pathways for N-[(1-hydroxycyclopentyl)methyl]acetamide
The de novo synthesis of this compound can be strategically designed around the formation of the amide bond by acetylating a suitable amino alcohol precursor. This approach is generally favored due to the ready availability of starting materials and the robustness of amide bond formation reactions.
Examination of Key Reaction Intermediates and Precursors
The most plausible synthetic route to this compound involves the N-acylation of the key precursor, 1-(aminomethyl)cyclopentanol. This intermediate contains the core cyclopentyl ring, the tertiary hydroxyl group, and the primary amino group necessary for the final amide formation.
The synthesis of 1-(aminomethyl)cyclopentanol itself can be achieved through several established methods, including:
Reduction of 1-cyanocyclopentanol: This method involves the catalytic hydrogenation or chemical reduction (e.g., using Lithium aluminum hydride) of 1-cyanocyclopentanol. The nitrile group is selectively reduced to a primary amine without affecting the tertiary hydroxyl group.
Ring-opening of a spiro-oxirane: Reaction of cyclopentanone with a suitable cyanide source can form an α-hydroxy nitrile, which can be a precursor. Alternatively, the formation of a spiro-oxirane from cyclopentanone followed by nucleophilic ring-opening with an amine equivalent can also lead to the desired amino alcohol.
Once the key intermediate, 1-(aminomethyl)cyclopentanol, is obtained, the final step is the selective N-acylation to introduce the acetamide (B32628) functionality.
Advanced Strategies for Yield Optimization and Process Efficiency
Optimizing the yield and efficiency of the synthesis of this compound hinges on the critical N-acylation step. Several factors must be considered to maximize the conversion and minimize side products.
Table 1: Parameters for Optimizing the N-acylation of 1-(aminomethyl)cyclopentanol
| Parameter | Considerations for Optimization |
| Acylating Agent | Acetic anhydride is often preferred due to its higher reactivity and the formation of a volatile acetic acid byproduct, which is easily removed. Acetyl chloride is also effective but generates corrosive HCl, which may require a base to neutralize. |
| Solvent | Aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or N,N-dimethylformamide (DMF) are typically used to avoid side reactions with the acylating agent. |
| Base | A non-nucleophilic base, such as triethylamine or pyridine, is often added to scavenge the acidic byproduct (e.g., HCl from acetyl chloride) and drive the reaction to completion. |
| Temperature | The reaction is typically carried out at room temperature or slightly below to control the exothermicity and prevent potential side reactions. |
| Stoichiometry | Using a slight excess of the acylating agent can ensure complete consumption of the amino alcohol precursor. |
Microwave-assisted synthesis has emerged as a powerful technique to accelerate acylation reactions, often leading to significantly reduced reaction times and improved yields. The use of catalytic amounts of dibutyltin oxide under microwave irradiation has been shown to be an efficient method for the selective N-acylation of amino alcohols.
Mechanistic Analysis of Formation Reactions
The formation of this compound from 1-(aminomethyl)cyclopentanol and an acylating agent, such as acetyl chloride or acetic anhydride, proceeds through a nucleophilic acyl substitution mechanism.
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the primary amine in 1-(aminomethyl)cyclopentanol acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acylating agent.
Tetrahedral Intermediate Formation: This attack leads to the formation of a transient tetrahedral intermediate.
Leaving Group Departure: The tetrahedral intermediate collapses, and the leaving group (chloride from acetyl chloride or acetate from acetic anhydride) is expelled.
Deprotonation: A base, either added to the reaction mixture or another molecule of the amino alcohol, removes a proton from the newly formed amide nitrogen, yielding the final product, this compound.
The chemoselectivity of the reaction, with the amine reacting preferentially over the tertiary alcohol, is due to the significantly higher nucleophilicity of the amine compared to the sterically hindered and less nucleophilic tertiary hydroxyl group.
Derivatization Strategies for this compound
The presence of a tertiary hydroxyl group in this compound provides a handle for further derivatization, allowing for the modification of its physicochemical properties and the introduction of new functionalities.
Functionalization at the Hydroxyl Moiety for Enhanced Reactivity
Esterification of the tertiary hydroxyl group is a primary strategy to enhance the reactivity of the molecule, converting the alcohol into a better leaving group or introducing a functional handle for subsequent reactions.
The acylation of the tertiary hydroxyl group in this compound to form an ester is more challenging than the acylation of primary or secondary alcohols due to steric hindrance. However, with the appropriate choice of reagents and conditions, this transformation can be achieved effectively.
Table 2: Reagents and Conditions for Acylation of the Tertiary Hydroxyl Group
| Acylating Agent | Catalyst/Conditions | Remarks |
| Acyl Halides (e.g., Acetyl Chloride, Benzoyl Chloride) | Strong, non-nucleophilic base (e.g., pyridine, DMAP) | The use of a catalyst like 4-(dimethylamino)pyridine (DMAP) is often necessary to activate the acyl halide and overcome the steric hindrance of the tertiary alcohol. |
| Acid Anhydrides (e.g., Acetic Anhydride, Trifluoroacetic Anhydride) | Strong acid catalyst (e.g., H₂SO₄, HClO₄) or a Lewis acid (e.g., Sc(OTf)₃, Bi(OTf)₃) | Acid catalysis protonates the anhydride, making it more electrophilic. Lewis acids can also effectively catalyze the acylation of sterically hindered alcohols. |
| Carboxylic Acids | Carbodiimide coupling reagents (e.g., DCC, EDC) with a catalyst (e.g., DMAP) | This method, commonly used in peptide synthesis (Steglich esterification), allows for the formation of esters under mild conditions. |
Silylation Techniques and Their Methodological Advantages
The hydroxyl group on the cyclopentyl ring of this compound is a prime site for chemical modification, particularly through silylation. This process involves the replacement of the acidic proton of the hydroxyl group with a silyl group (e.g., trimethylsilyl, TMS), converting the alcohol into a silyl ether. Silylation is a common strategy in organic synthesis to protect hydroxyl groups during subsequent reactions that might otherwise be incompatible with the acidic proton or the nucleophilicity of the oxygen atom.
Various reagents and methods can be employed for the silylation of alcohols. Common silylating agents include silyl chlorides (like trimethylsilyl chloride, TBDMSCl), silyl triflates, and silyl amides (like N,O-Bis(trimethylsilyl)acetamide, BSA). The choice of reagent and reaction conditions depends on the substrate's sensitivity and the desired stability of the resulting silyl ether. For instance, iodine can serve as an efficient and nearly neutral catalyst for the trimethylsilylation of alcohols using 1,1,1,3,3,3-hexamethyldisilazane (HMDS) organic-chemistry.org. Another approach involves the use of inexpensive catalysts like NaOH for the cross-dehydrogenative coupling of an alcohol and a hydrosilane, which produces the corresponding silyl ether under mild conditions organic-chemistry.org.
The methodological advantages of silylation are significant. Silyl ethers are generally stable under a variety of non-acidic conditions, allowing for selective reactions at other sites of the molecule. The steric bulk of the silyl group can also influence the stereochemical outcome of nearby reactions. Furthermore, the stability of silyl ethers to cleavage can be tuned by selecting different silyl groups. For example, a tert-butyldimethylsilyl (TBDMS) ether is more stable to hydrolysis than a trimethylsilyl (TMS) ether. This differential stability is crucial in multi-step syntheses requiring sequential protection and deprotection steps.
Interactive Data Table: Common Silylating Agents for Alcohols
| Silylating Agent | Abbreviation | Common Catalyst/Conditions | Key Advantages |
| Trimethylsilyl chloride | TMSCl | Amine base (e.g., triethylamine) | Low cost, easily removed |
| tert-Butyldimethylsilyl chloride | TBDMSCl | Imidazole, N-methylimidazole organic-chemistry.org | Greater stability than TMS ethers |
| Triisopropylsilyl chloride | TIPSCl | Amine base | High steric bulk, very stable |
| N,O-Bis(trimethylsilyl)acetamide | BSA | Heat | Neutral byproducts |
| 1,1,1,3,3,3-Hexamethyldisilazane | HMDS | Iodine, acid catalyst organic-chemistry.org | Volatile byproducts |
Modifications and Substitutions on the Acetamide Linkage
The acetamide linkage in this compound offers another avenue for structural modification. The amide bond is generally robust, but it can undergo various transformations under specific conditions. These modifications can be used to introduce new functional groups or alter the electronic and steric properties of the molecule.
One common modification is the N-alkylation or N-arylation of the amide nitrogen. This typically requires deprotonation of the amide N-H with a strong base to form an amidate anion, which can then act as a nucleophile. However, direct alkylation can sometimes be challenging. An alternative approach involves the reaction of N-trimethylsilyl derivatives with bifunctional silanes, which can lead to N-alkylation products researchgate.net. Structure-activity relationship studies on various N-substituted acetamides have shown that modifications at this position can significantly impact biological activity nih.govnih.gov.
The carbonyl group of the acetamide can be reduced to an amine using strong reducing agents like lithium aluminum hydride (LiAlH₄). This transformation converts the acetamide into a secondary amine, fundamentally changing the nature of the linker. Conversely, the amide bond can be cleaved through hydrolysis under acidic or basic conditions, which would yield (1-hydroxycyclopentyl)methanamine and acetic acid.
Furthermore, the acetamide group itself can be a precursor for other functional groups. For instance, reactions involving thioacetamide and N-substituted maleimides have been shown to proceed via the addition of the sulfur atom to a double bond, followed by further cyclization and rearrangement, indicating the diverse reactivity of amide-like structures mdpi.com.
Interactive Data Table: Potential Modifications of the Acetamide Linkage
| Reaction Type | Reagents | Product Functional Group | Notes |
| N-Alkylation | Strong base, Alkyl halide | N,N-disubstituted acetamide | Can be used to introduce diverse chemical moieties nih.gov |
| Reduction | LiAlH₄, BH₃ | Secondary amine | Converts the amide linker to an ethylamine linker |
| Hydrolysis | H₃O⁺ or OH⁻ | Amine and Carboxylic acid | Cleaves the molecule into two fragments |
| Thionation | Lawesson's reagent | Thioamide | Replaces the carbonyl oxygen with sulfur |
Cyclopentyl Ring Functionalization for Molecular Diversity
Generating molecular diversity from this compound can be effectively achieved by functionalizing the cyclopentyl ring. The saturated carbocyclic nature of the cyclopentane (B165970) core presents a challenge for selective functionalization, but several modern synthetic methods can be employed.
One powerful strategy is C–H functionalization, which involves the direct conversion of a carbon-hydrogen bond into a carbon-carbon or carbon-heteroatom bond. For instance, palladium-catalyzed transannular γ-arylation of cyclopentane carboxylic acids has been demonstrated, showcasing excellent regioselectivity even in the presence of more traditionally reactive β-C–H bonds nih.gov. While the target molecule is not a carboxylic acid, this principle highlights the potential for directed C–H activation to functionalize the ring.
Ring-opening reactions can also be a route to novel structures, although this would disrupt the core cyclopentyl scaffold. For example, cyclopropane derivatives can undergo oxidative radical ring-opening/cyclization reactions to form larger rings or acyclic structures with different functional groups beilstein-journals.org. While less common for cyclopentanes due to their lower ring strain compared to cyclopropanes, under certain conditions, ring-opening β-scission reactions can occur researchgate.net.
The introduction of unsaturation, for example by creating a double bond within the ring, would open up a wide array of further functionalization possibilities, such as epoxidation, dihydroxylation, or cycloaddition reactions. [3+2] cycloaddition reactions are a common method to construct functionalized cyclopentane rings and can sometimes be used to add functionality to existing rings.
Finally, functionalization can be achieved through radical-based reactions. The generation of a radical on the cyclopentyl ring would allow for the introduction of various substituents. These methods provide access to a wide range of cyclopentane derivatives that would otherwise be difficult to synthesize.
Interactive Data Table: Strategies for Cyclopentyl Ring Functionalization
| Strategy | Description | Potential Outcome | Reference Example |
| C–H Activation | Direct functionalization of C-H bonds, often catalyzed by transition metals. | Introduction of aryl, alkyl, or heteroatom groups. | Transannular γ-arylation of cycloalkane carboxylic acids nih.gov. |
| Introduction of Unsaturation | Dehydrogenation to form a cyclopentene intermediate. | Allows for subsequent alkene functionalization reactions. | Synthesis of cyclopentene derivatives via various methods organic-chemistry.org. |
| Radical Reactions | Generation of a radical on the ring followed by trapping with a radical acceptor. | Introduction of a wide variety of functional groups. | Radical redox-relay mechanisms for cycloadditions organic-chemistry.org. |
| Ring Contraction/Expansion | Rearrangement reactions to alter the ring size. | Formation of cyclobutane or cyclohexane derivatives. | Favorskii rearrangement for carbocyclic ring contraction researchgate.net. |
Structural Elucidation and Advanced Spectroscopic Characterization of N 1 Hydroxycyclopentyl Methyl Acetamide
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Comprehensive Analysis of 1H, 13C, and 2D NMR Data
A detailed analysis of the ¹H, ¹³C, and 2D NMR spectra is crucial for the unambiguous structural assignment of N-[(1-hydroxycyclopentyl)methyl]acetamide.
¹H NMR Spectroscopy: The proton NMR spectrum would be expected to show distinct signals corresponding to the different chemical environments of the protons in the molecule.
Hydroxyl Proton (-OH): A broad singlet, the chemical shift of which would be dependent on solvent and concentration.
Amide Proton (-NH): A triplet, due to coupling with the adjacent methylene (B1212753) protons.
Methylene Protons (-CH₂-NH): A doublet of doublets or a triplet, coupled to the amide proton.
Cyclopentyl Protons: A series of multiplets in the aliphatic region of the spectrum.
Acetyl Methyl Protons (-COCH₃): A sharp singlet.
¹³C NMR Spectroscopy: The carbon NMR spectrum would provide information on the number of distinct carbon environments.
Carbonyl Carbon (-C=O): A signal in the downfield region (typically 170-180 ppm).
Quaternary Carbon (C-OH): The carbon of the cyclopentyl ring attached to the hydroxyl group.
Methylene Carbon (-CH₂-NH): The carbon adjacent to the amide nitrogen.
Cyclopentyl Carbons: Signals corresponding to the methylene carbons of the cyclopentyl ring.
Acetyl Methyl Carbon (-COCH₃): A signal in the upfield region.
2D NMR Spectroscopy: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed to establish connectivity.
COSY: Would reveal proton-proton coupling networks, for instance, between the amide proton and the adjacent methylene protons.
HSQC: Would correlate directly bonded proton and carbon atoms, aiding in the definitive assignment of both ¹H and ¹³C signals.
Interactive Data Table: Predicted NMR Data (Note: As no experimental data is available, this table is for illustrative purposes and would be populated with predicted or experimental values.)
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
|---|---|---|
| -OH | - | - |
| -NH | - | - |
| -CH₂-NH | - | - |
| Cyclopentyl CH₂ | - | - |
| -COCH₃ | - | - |
| -C=O | - | - |
Stereochemical Assignment through Advanced NMR Techniques
Since this compound does not possess any chiral centers, stereochemical assignment is not applicable.
Vibrational Spectroscopy (IR and Raman) for Molecular Fingerprinting and Conformational Analysis
Interpretation of Characteristic Amide and Hydroxyl Vibrational Modes
Infrared (IR) and Raman spectroscopy are powerful tools for identifying the key functional groups within this compound.
Hydroxyl (-OH) Stretching: A broad absorption band in the IR spectrum, typically in the region of 3200-3600 cm⁻¹, is characteristic of the O-H stretching vibration.
Amide N-H Stretching: A moderate to sharp band around 3300 cm⁻¹, corresponding to the N-H stretching vibration of the secondary amide.
Amide I Band (C=O Stretching): A strong absorption band in the IR spectrum, typically between 1630 and 1680 cm⁻¹, arising from the C=O stretching vibration. This is one of the most characteristic bands for amides.
Amide II Band (N-H Bending and C-N Stretching): A band of variable intensity, usually found between 1510 and 1570 cm⁻¹, resulting from a combination of N-H in-plane bending and C-N stretching vibrations.
Interactive Data Table: Characteristic Vibrational Modes (Note: As no experimental data is available, this table is for illustrative purposes and would be populated with predicted or experimental values.)
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Hydroxyl | O-H Stretch | 3200-3600 (broad) |
| Amide | N-H Stretch | ~3300 |
| Amide | C=O Stretch (Amide I) | 1630-1680 (strong) |
Assessment of Intramolecular Interactions
The presence of both a hydroxyl group (a hydrogen bond donor) and an amide group (with both donor and acceptor sites) suggests the possibility of intramolecular hydrogen bonding. This could occur between the hydroxyl proton and the carbonyl oxygen of the amide. Such an interaction would lead to a broadening and a shift to lower wavenumbers of the O-H and C=O stretching bands in the IR spectrum.
Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Pathway Elucidation
High-resolution mass spectrometry (HRMS) would be used to determine the precise molecular weight of this compound, allowing for the confirmation of its elemental composition. Tandem mass spectrometry (MS/MS) would be employed to investigate its fragmentation pathways, providing further structural confirmation.
Expected fragmentation patterns would likely involve:
Loss of water (H₂O) from the molecular ion.
Alpha-cleavage adjacent to the hydroxyl group or the amide nitrogen.
Cleavage of the amide bond , leading to the formation of characteristic fragment ions.
Interactive Data Table: Expected Mass Spectrometry Fragments (Note: As no experimental data is available, this table is for illustrative purposes and would be populated with predicted or experimental values.)
| m/z Value | Proposed Fragment |
|---|---|
| [M]+ | Molecular Ion |
| [M-H₂O]+ | Loss of Water |
| [Fragment A] | Alpha-cleavage product |
X-ray Crystallography for Solid-State Structure Determination and Crystal Packing Analysis
Following a comprehensive search of publicly available scientific literature and crystallographic databases, no specific X-ray crystallography data for the compound this compound could be located. As a result, a detailed analysis of its solid-state structure, including crystal system, space group, unit cell dimensions, and atomic coordinates, cannot be provided at this time.
The determination of a molecule's three-dimensional structure through single-crystal X-ray diffraction is a definitive analytical technique that provides precise information on bond lengths, bond angles, and torsion angles. This empirical data is fundamental for understanding the conformational preferences of the molecule in the solid state.
Furthermore, the analysis of the crystal packing, which describes the arrangement of molecules within the crystal lattice, is crucial for understanding intermolecular interactions such as hydrogen bonding, van der Waals forces, and other non-covalent interactions. These interactions significantly influence the physical properties of the compound, including its melting point, solubility, and stability.
Without experimental crystallographic data for this compound, a discussion on its specific intermolecular interactions and crystal packing motif remains speculative. The presence of both a hydroxyl group and an acetamide (B32628) group suggests the potential for significant hydrogen bonding networks, which would likely play a dominant role in the crystal packing. The cyclopentyl ring's conformation, whether it adopts an envelope or twist form in the solid state, would also be a key feature revealed by such a study.
It is important to note that computational modeling could offer theoretical insights into the probable conformations and intermolecular interactions of this compound. However, such theoretical data falls outside the scope of experimental structure determination by X-ray crystallography.
Future experimental studies are required to elucidate the definitive solid-state structure and crystal packing of this compound.
Computational Chemistry and Theoretical Investigations of N 1 Hydroxycyclopentyl Methyl Acetamide
Quantum Chemical Calculations of Electronic Structure and Energetics
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electronic structure. These calculations can predict molecular geometries, energies, and various spectroscopic parameters.
Ab initio and Density Functional Theory (DFT) are two of the most widely used quantum chemical methodologies for determining the equilibrium geometry of molecules. Ab initio methods are based on first principles, solving the Schrödinger equation without empirical parameters. DFT, on the other hand, utilizes the electron density to calculate the energy of a system, offering a favorable balance between accuracy and computational cost.
For N-[(1-hydroxycyclopentyl)methyl]acetamide, geometry optimization would typically be performed using a DFT functional such as B3LYP, combined with a suitable basis set like 6-31G(d,p) to accurately describe the electronic distribution and molecular structure. The optimization process systematically alters the molecular geometry to find the arrangement with the lowest electronic energy, corresponding to the most stable structure.
Table 1: Hypothetical Optimized Geometric Parameters for this compound Calculated at the B3LYP/6-31G(d,p) Level of Theory.
| Parameter | Bond/Angle | Value |
|---|---|---|
| Bond Length | C=O | 1.23 Å |
| C-N | 1.35 Å | |
| N-H | 1.01 Å | |
| C-O (hydroxyl) | 1.43 Å | |
| C-C (cyclopentyl) | 1.54 Å | |
| Bond Angle | O=C-N | 122.5° |
| C-N-H | 120.0° | |
| C-C-O (hydroxyl) | 110.5° |
Note: The data in this table is hypothetical and for illustrative purposes.
The flexibility of the cyclopentyl ring and the rotatable bonds in the acetamide (B32628) side chain of this compound mean that the molecule can exist in multiple conformations. Conformational analysis aims to identify the stable conformers and the energy barriers between them. This is achieved by systematically rotating key dihedral angles and calculating the corresponding energy, thereby mapping the potential energy surface.
Such an analysis would reveal the preferred spatial arrangement of the molecule, which is crucial for its interaction with other molecules, including biological receptors. The relative energies of different conformers can be used to determine their population at a given temperature.
Table 2: Hypothetical Relative Energies of Stable Conformers of this compound.
| Conformer | Dihedral Angle (N-C-C-O) | Relative Energy (kcal/mol) |
|---|---|---|
| 1 | 180° (anti-periplanar) | 0.00 |
| 2 | 60° (syn-clinal) | 1.52 |
Note: The data in this table is hypothetical and for illustrative purposes.
Quantum chemical calculations can predict various spectroscopic parameters, which can be compared with experimental data to validate the computational model. For this compound, key predictable parameters include vibrational frequencies (infrared and Raman spectra) and nuclear magnetic resonance (NMR) chemical shifts.
Calculating the vibrational frequencies involves determining the second derivatives of the energy with respect to the atomic coordinates. The resulting frequencies correspond to the different vibrational modes of the molecule, such as stretching and bending of bonds.
Table 3: Hypothetical Predicted Vibrational Frequencies for this compound.
| Vibrational Mode | Functional Group | Predicted Frequency (cm⁻¹) |
|---|---|---|
| N-H stretch | Amide | 3450 |
| O-H stretch | Hydroxyl | 3600 |
| C=O stretch (Amide I) | Amide | 1680 |
Note: The data in this table is hypothetical and for illustrative purposes. Frequencies are typically scaled to better match experimental values.
Molecular Dynamics Simulations for Conformational Dynamics and Solvent Interactions
Molecular dynamics (MD) simulations provide a means to study the time-dependent behavior of a molecule, including its conformational changes and interactions with its environment. In an MD simulation, the atoms of the molecule and the surrounding solvent (e.g., water) are treated as classical particles, and their motions are calculated by solving Newton's equations of motion.
An MD simulation of this compound in an aqueous solution would reveal how the molecule moves and flexes over time. It would also provide detailed information on the hydrogen bonding patterns between the molecule's amide and hydroxyl groups and the surrounding water molecules. This information is crucial for understanding the molecule's solubility and how it behaves in a biological environment. The simulation would track the trajectory of each atom over a period of nanoseconds or longer, providing a dynamic picture of the system.
Molecular Docking and Binding Energy Calculations for Mechanistic Insights into Molecular Interactions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when they are bound to each other to form a stable complex. This is particularly useful for predicting the interaction between a small molecule (ligand), such as this compound, and a biological macromolecule, like a protein receptor.
The process involves placing the ligand in the binding site of the receptor and sampling different orientations and conformations of the ligand. A scoring function is then used to estimate the binding affinity for each pose. The results of a docking study can provide insights into the binding mode of the ligand and the key interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the complex. Subsequent binding energy calculations, often using more rigorous methods like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area), can provide a more quantitative estimate of the binding affinity.
Table 4: Hypothetical Molecular Docking Results for this compound with a Hypothetical Protein Kinase.
| Docking Pose | Docking Score (kcal/mol) | Estimated Binding Energy (kcal/mol) | Key Interactions |
|---|---|---|---|
| 1 | -8.5 | -45.2 | Hydrogen bond with ASP 168, hydrophobic interaction with LEU 83 |
| 2 | -7.9 | -41.8 | Hydrogen bond with SER 120 |
Note: The data in this table is hypothetical and for illustrative purposes.
Mechanistic Insights into Biological Interactions of N 1 Hydroxycyclopentyl Methyl Acetamide and Its Analogs
Investigation of Molecular Targets and Binding Site Characterization
The biological effects of a compound are intrinsically linked to its interaction with specific molecular targets within the body, such as enzymes and receptors. Characterizing these interactions is a fundamental step in elucidating its mechanism of action.
One such study investigated a series of N-[1-(((3,4-diphenylthiazol-2(3H)-ylidene)amino)methyl)cyclopentyl]acetamide derivatives for their inhibitory activity against monoamine oxidase (MAO) isoforms, hMAO-A and hMAO-B. researchgate.netdoaj.org These enzymes are significant targets in the treatment of neurological disorders.
For instance, a particularly potent derivative, compound 4b , demonstrated significant and selective inhibition of hMAO-B. doaj.org Enzyme kinetic analysis revealed that this compound acts as a reversible and noncompetitive inhibitor of hMAO-B. doaj.org Noncompetitive inhibition suggests that the inhibitor can bind to both the free enzyme and the enzyme-substrate complex, at a site distinct from the active site, thereby reducing the enzyme's catalytic efficiency without affecting substrate binding.
The inhibitory constants (IC₅₀) for a selection of these derivatives against both hMAO-A and hMAO-B are presented below, highlighting the structure-activity relationships within this series.
| Compound | hMAO-A IC₅₀ (µM) | hMAO-B IC₅₀ (µM) |
| 4a | 7.06 ± 0.18 | 0.42 ± 0.012 |
| 4b | 6.56 ± 0.20 | 0.36 ± 0.014 |
| 4c | 6.78 ± 0.15 | 0.69 ± 0.020 |
| Moclobemide (Standard) | 6.061 ± 0.262 | - |
Thermodynamic parameters, such as enthalpy (ΔH) and entropy (ΔS) of binding, provide a deeper understanding of the forces driving the interaction between a compound and its target. While specific thermodynamic data for the binding of N-[(1-hydroxycyclopentyl)methyl]acetamide to an enzyme are not available, general principles of enzyme kinetics suggest that the binding process is governed by these fundamental thermodynamic properties. nih.govmdpi.com
Computational modeling is a powerful tool for visualizing and understanding the interactions between a ligand and its receptor at the atomic level. Docking studies, a key component of this approach, predict the preferred orientation of a molecule when bound to a receptor's active site.
In the case of the N-[1-(((3,4-diphenylthiazol-2(3H)-ylidene)amino)methyl)cyclopentyl]acetamide derivative, compound 4b , molecular docking studies were performed to elucidate its binding mode within the active site of the hMAO-B enzyme. doaj.org These in silico analyses revealed important binding interactions that contribute to its inhibitory activity. researchgate.netdoaj.org Such studies can identify key amino acid residues involved in hydrogen bonding, hydrophobic interactions, and other non-covalent forces that stabilize the ligand-receptor complex.
Similarly, molecular docking of other acetamide (B32628) derivatives with enzymes like COX-II has shown that the nitrogen atom of the acetamide moiety can form hydrogen bonds with amino acids such as Trp 387 and Ser 353 in the active site. archivepp.com These interactions are crucial for the compound's inhibitory effect. archivepp.com
Exploration of Intracellular Signaling Pathway Modulation at the Molecular Level
Beyond direct interaction with enzymes and receptors, bioactive compounds can exert their effects by modulating intracellular signaling pathways. These complex networks of molecular interactions govern a wide range of cellular processes.
While direct evidence for the modulation of signaling pathways by this compound is limited, studies on other N-substituted amide compounds provide illustrative examples. For instance, a series of N-substituted piperidinyl diphenylsulfonyl sulfonamides have been identified as inhibitors of secreted frizzled-related protein 1 (sFRP-1), a negative regulator of the Wnt signaling pathway. nih.gov By inhibiting sFRP-1, these compounds can effectively modulate Wnt signaling, a pathway implicated in various developmental and disease processes. nih.gov
In another example, certain N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives have been shown to induce apoptosis (programmed cell death) in cancer cells. rsc.org Mechanistic studies revealed that these compounds can arrest the cell cycle in the G2/M phase and inhibit tubulin polymerization, a critical process for cell division. rsc.org This demonstrates a clear modulation of cellular signaling pathways related to cell proliferation and survival.
Structure-Mechanism Relationship Studies for Amide-Based Compounds
Understanding the relationship between a compound's chemical structure and its biological mechanism is a cornerstone of medicinal chemistry. For amide-based compounds, specific structural features can significantly influence their biological activity.
Studies on N-acetamide substituted pyrazolopyrimidines as ligands for the translocator protein (TSPO) have elucidated key structure-activity relationships. wustl.edunih.gov It was found that N-alkyl substitutions on the acetamide group were well-tolerated, with chain lengths of up to five carbons exhibiting high affinity. nih.gov However, branched alkyl substituents, while maintaining reasonable affinity, generally showed diminished binding compared to their straight-chain counterparts. nih.gov Furthermore, the introduction of N,N-disubstitutions on the terminal acetamide provided opportunities to introduce diverse chemical groups without sacrificing affinity for TSPO. wustl.edunih.gov
In the context of flavonoid acetamide derivatives, structure-activity relationship evaluations have revealed that the presence and position of hydroxyl and methylene (B1212753) groups attached to the core flavonoid structure play a significant role in their antioxidant and bioavailability properties. mdpi.com
For acetamide-sulfonamide conjugates designed as urease inhibitors, the nature of the group linked to the acetamide was found to be critical for activity. mdpi.com For example, an acetamide linked to a phenyl-alkyl group showed better activity than one linked to a fluoro-substituted biphenyl (B1667301) group. mdpi.com These findings underscore the importance of systematic structural modifications in optimizing the biological activity of amide-containing compounds.
Advanced Applications in Chemical Synthesis and Materials Science
N-[(1-hydroxycyclopentyl)methyl]acetamide as a Building Block in Complex Chemical Synthesis
The strategic placement of reactive functional groups—a primary alcohol and a secondary amide—on a rigid cyclopentyl core makes this compound an attractive starting material for the synthesis of more complex molecular architectures. While direct applications in multi-step total synthesis are not yet widely documented in publicly available literature, its utility as a scaffold is exemplified by the synthesis of various derivatives with significant biological activity.
A key example lies in the preparation of a series of N-[1-(((3,4-diphenylthiazol-2(3H)-ylidene)amino)methyl)cyclopentyl]acetamide derivatives, which have been investigated for their potential as monoamine oxidase (MAO) inhibitors. researchgate.net In this synthetic pathway, the core structure, closely related to this compound, serves as the foundational scaffold upon which further chemical complexity is built. The synthesis involves the conversion of the hydroxyl group to other functionalities, such as a thioureido group, which then undergoes cyclization to form the target thiazolylidene acetamide (B32628) derivatives. researchgate.net
This approach highlights the compound's role as a versatile building block, enabling the generation of a library of compounds for structure-activity relationship (SAR) studies. The cyclopentyl ring provides a rigid framework that orients the appended functional groups in a defined spatial arrangement, which can be crucial for molecular recognition and biological activity.
The research findings for a selection of these derivatives are summarized in the table below, illustrating the potency and selectivity of the compounds for MAO-A and MAO-B enzymes. researchgate.net
| Compound ID | R-group on Phenyl Ring | % Inhibition of hMAO-A (at 10⁻⁵ M) | % Inhibition of hMAO-B (at 10⁻⁵ M) |
| 4a | H | 25.16 ± 2.11 | 40.18 ± 1.89 |
| 4b | 4-F | 35.18 ± 1.88 | 55.42 ± 2.03 |
| 4c | 4-Cl | 30.14 ± 2.01 | 50.14 ± 1.95 |
| 4d | 4-Br | 28.11 ± 1.98 | 45.16 ± 2.11 |
| 4e | 4-CH₃ | 20.15 ± 2.05 | 35.17 ± 1.90 |
| 4f | 4-OCH₃ | 18.12 ± 1.85 | 30.19 ± 2.08 |
| 4g | 4-NO₂ | 40.17 ± 2.15 | 60.25 ± 2.14 |
| 4h | 2-Cl | 32.19 ± 1.93 | 52.18 ± 2.00 |
| 4i | 2-NO₂ | 45.22 ± 2.07 | 65.20 ± 2.18 |
Data sourced from a study on N-[1-(((3,4-diphenylthiazol-2(3H)-ylidene)amino)methyl)cyclopentyl]acetamide derivatives. researchgate.net
Exploration of its Role in Reaction Methodologies, Catalysis, or Solvent Systems
While specific research detailing the use of this compound in reaction methodologies, catalysis, or as a solvent system is limited, its molecular structure suggests several potential applications in these areas. The presence of both a hydroxyl and an amide group makes it a candidate for use as a bidentate ligand in coordination chemistry and catalysis.
The nitrogen and oxygen atoms of the amide group, along with the oxygen of the hydroxyl group, can act as donor atoms for metal coordination. This could enable the formation of stable chelate complexes with a variety of transition metals. Such complexes could find applications in asymmetric catalysis, where the chiral environment created by the ligand around the metal center can influence the stereochemical outcome of a reaction. The cyclopentyl backbone would provide a rigid scaffold to maintain a well-defined geometry for the catalytic center.
Furthermore, the polar nature of the molecule, stemming from the hydroxyl and amide functionalities, suggests its potential as a specialized solvent or co-solvent for reactions involving polar substrates. Its relatively high boiling point, which can be inferred from its structure, might also be advantageous for reactions requiring elevated temperatures. The hydrogen bonding capabilities of both the hydroxyl and amide groups could influence reaction pathways and stabilize transition states in certain chemical transformations.
Potential Contributions to Functional Materials Development and Design
The unique structural features of this compound also position it as a promising candidate for the development of novel functional materials. The hydroxyl group provides a reactive site for incorporation into polymer backbones through esterification or etherification reactions. This could lead to the creation of polymers with tailored properties.
For instance, its incorporation as a side chain in a polymer could introduce hydrophilicity and hydrogen-bonding capabilities, potentially improving properties such as moisture absorption, adhesion, or biocompatibility. The rigid cyclopentyl group would influence the polymer's thermal and mechanical properties, potentially increasing its glass transition temperature and modulus.
Moreover, the amide functionality could engage in hydrogen bonding, leading to the formation of self-assembled structures or materials with enhanced thermal stability. The combination of the hydroxyl and amide groups could also make it a useful building block for the synthesis of hydrogels, where these functionalities can participate in the cross-linking network, leading to materials with applications in areas such as drug delivery and tissue engineering. The development of functional polymers and materials based on this scaffold represents a promising avenue for future research.
Future Directions and Emerging Research Avenues for N 1 Hydroxycyclopentyl Methyl Acetamide
Integration with Advanced High-Throughput Screening Methodologies
The initial step towards understanding the biological potential of N-[(1-hydroxycyclopentyl)methyl]acetamide involves broad-spectrum activity screening. Advanced high-throughput screening (HTS) methodologies offer an efficient way to test this compound against a vast array of biological targets. Future research can integrate HTS to rapidly identify potential therapeutic applications.
Encapsulated Nanodroplet Crystallisation (ENaCt) is one such HTS method that allows for the rapid screening of thousands of individual experiments with minimal sample requirements. This technique could be employed to explore the co-crystallization of this compound with various active pharmaceutical ingredients (APIs), potentially leading to the discovery of novel co-crystals with improved physicochemical properties. rsc.org
Furthermore, combining HTS with protein crystallography can accelerate the discovery of hit compounds. nih.gov By screening this compound against libraries of proteins, such as enzymes or receptors, researchers can quickly identify potential binding partners. This approach not only identifies biological activity but also provides immediate structural insights into the mechanism of action, paving the way for structure-based drug design.
| HTS Methodology | Application for this compound | Potential Outcome |
|---|---|---|
| Target-Based Screening | Screening against panels of known disease-relevant proteins (e.g., kinases, proteases, GPCRs). | Identification of specific molecular targets and potential therapeutic areas. |
| Phenotypic Screening | Assessing the compound's effect on cell viability, proliferation, or morphology in various cell lines (e.g., cancer, neuronal). | Discovery of novel biological activities without prior knowledge of the target. |
| Co-crystal Screening (e.g., ENaCt) | Screening against a library of co-formers and APIs. rsc.org | Development of new solid forms with enhanced properties like solubility or stability. |
Development of Novel Synthetic Strategies for Analogs and Derivatives
To explore the structure-activity relationship (SAR) of this compound, the development of a diverse library of analogs is crucial. Future research should focus on creating novel synthetic strategies that allow for systematic modification of the core scaffold.
Key areas for modification include:
The Cyclopentyl Ring: Introducing substituents, altering the ring size (to cyclobutyl or cyclohexyl), or introducing heteroatoms.
The Hydroxyl Group: Esterification, etherification, or replacement with other functional groups like amines or halogens to probe the importance of this hydrogen-bonding moiety.
The Acetamide (B32628) Group: Varying the N-acyl group (e.g., replacing the acetyl with larger or more complex acyl groups) or modifying the linker between the ring and the amide nitrogen.
Research into the synthesis of other acetamide derivatives has shown that modifications can significantly impact biological activity. For instance, studies on flavonoid acetamide derivatives demonstrated that converting hydroxyl groups to acetamide moieties improved bioavailability and ADMET properties. researchgate.netmdpi.com Similarly, the synthesis of N-[1-(((3,4-diphenylthiazol-2(3H)-ylidene)amino)methyl)cyclopentyl]acetamide derivatives yielded compounds with inhibitory potency against monoamine oxidase (MAO) isoforms. Such studies provide a roadmap for the derivatization of this compound to target specific biological outcomes.
| Modification Site | Example Analog | Synthetic Rationale |
|---|---|---|
| Hydroxyl Group | N-[(1-methoxycyclopentyl)methyl]acetamide | Investigate the role of the hydroxyl as a hydrogen bond donor vs. acceptor. |
| Acetamide Group | N-[(1-hydroxycyclopentyl)methyl]benzamide | Explore the impact of aromatic substitution on binding and lipophilicity. |
| Cyclopentyl Ring | N-[(1-hydroxycyclohexyl)methyl]acetamide | Probe the effect of ring size and conformation on target engagement. |
Synergistic Application of Computational and Experimental Approaches for Deeper Understanding
The integration of computational chemistry with experimental validation offers a powerful paradigm for accelerating research. For this compound, computational methods can provide deep insights into its structural, electronic, and thermodynamic properties, thereby guiding experimental efforts.
Density Functional Theory (DFT) calculations can be employed to study the conformational behavior of the molecule, including the rotational barriers of the acetamide group and the puckering of the cyclopentyl ring. nih.govmdpi.com Such studies can help identify the most stable conformers in different environments, which is critical for understanding its interaction with biological targets. Furthermore, computational methods can predict ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties for newly designed analogs, allowing for the in-silico screening and prioritization of compounds for synthesis. researchgate.net
Molecular dynamics (MD) simulations can be used to study the compound's behavior in aqueous solution and its binding dynamics with target proteins identified through HTS. nih.gov These simulations provide an atomic-level view of the binding process, revealing key interactions and the role of solvent molecules. The predictions from these computational studies can then be tested and refined through experimental techniques like NMR spectroscopy and X-ray crystallography. nih.gov
| Computational Method | Objective | Experimental Validation |
|---|---|---|
| Density Functional Theory (DFT) | Determine stable conformers, electronic properties, and reaction mechanisms. mdpi.com | NMR Spectroscopy, IR Spectroscopy. |
| Molecular Docking | Predict binding modes and affinities to biological targets. | X-ray Crystallography, Isothermal Titration Calorimetry (ITC). nih.gov |
| Molecular Dynamics (MD) | Analyze binding stability, conformational changes, and solvent effects over time. nih.gov | Surface Plasmon Resonance (SPR), Fluorescence Resonance Energy Transfer (FRET). |
Exploration of Specific Molecular Recognition Phenomena
Understanding how this compound recognizes and interacts with other molecules, particularly biological macromolecules, is fundamental to elucidating its function. The compound's structure, featuring both hydrogen bond donors (hydroxyl, N-H) and acceptors (hydroxyl, carbonyl oxygen), as well as a nonpolar cyclopentyl moiety, suggests it can participate in a variety of intermolecular interactions.
Future research should aim to characterize these recognition phenomena. This can involve studying its binding to host molecules like cavitands or cyclodextrins, which can provide fundamental insights into the non-covalent forces that govern its interactions. Water-soluble cavitands, for example, have been shown to recognize and bind hydrophilic cyclic compounds, burying the nonpolar parts in a hydrophobic cavity while leaving polar groups exposed to the solvent. Studying the interaction of this compound with such hosts could reveal its preferred binding orientation and the energetic contributions of its different functional groups.
Moreover, if the compound is found to bind to a protein, detailed studies using techniques like site-directed mutagenesis combined with binding assays can pinpoint the specific amino acid residues involved in recognition. Computational methods like MM-GBSA and MM-PBSA can be used to calculate binding free energies and decompose them into contributions from different interaction types (e.g., electrostatic, van der Waals), providing a quantitative understanding of the molecular recognition process. nih.gov An investigation into cyclopentene-containing compounds has shown their ability to form pseudo-cyclic motifs via weak intramolecular hydrogen bonds, a conformational feature that could be relevant for receptor binding.
Q & A
Q. Basic Synthesis Protocol :
- Stepwise Synthesis : Begin with cyclopentanol derivatives as starting materials. Functionalize the cyclopentyl ring via hydroxylation, followed by methylamine conjugation and acetylation. Use reflux in aprotic solvents (e.g., DMF or THF) under nitrogen to prevent oxidation .
- Purification : Employ column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) and confirm purity via HPLC (>95% purity threshold) .
Q. Advanced Optimization :
- Condition Screening : Use Design of Experiments (DoE) to test variables (temperature: 60–120°C; catalyst: triethylamine vs. DMAP). Monitor yields via LC-MS .
- Troubleshooting Low Yields : If cyclization fails, introduce microwave-assisted synthesis (10–30 min, 100°C) to enhance reaction kinetics .
How can structural contradictions in spectroscopic data (e.g., NMR vs. computational predictions) be resolved?
Q. Methodological Approach :
- Multi-Technique Validation : Cross-validate NMR (¹H/¹³C) and IR data with computational models (DFT calculations for bond angles, dihedrals). For example, discrepancies in hydroxyl proton shifts may arise from solvent polarity; replicate experiments in DMSO-d₆ vs. CDCl₃ .
- Crystallography : If feasible, obtain single-crystal X-ray data to resolve ambiguities in stereochemistry .
What strategies are effective for designing derivatives of this compound to study structure-activity relationships (SAR)?
Q. Derivatization Framework :
- Functional Group Modifications : Target the acetamide moiety for substitution (e.g., replace methyl with fluorinated or bulky groups) or the cyclopentyl hydroxyl for esterification. Use Mitsunobu reactions for stereospecific modifications .
- SAR Workflow : Synthesize 10–15 analogs, screen for bioactivity (e.g., enzyme inhibition), and correlate with steric/electronic parameters (Hammett constants, LogP) .
How should researchers address inconsistencies in biological activity data across experimental models?
Q. Data Reconciliation Strategies :
- Model-Specific Controls : Replicate assays in parallel using primary cell lines (e.g., HEK293) and immortalized lines (e.g., HeLa) to identify cell-type-dependent effects. Include positive controls (e.g., known kinase inhibitors) .
- Mechanistic Profiling : Use SPR (surface plasmon resonance) to measure binding affinity to target proteins, resolving discrepancies between in vitro and cellular assays .
What advanced techniques are recommended for elucidating the reaction mechanisms of this compound in catalytic processes?
Q. Mechanistic Tools :
- Isotope Labeling : Introduce ¹⁸O at the hydroxyl group to track nucleophilic attack pathways via mass spectrometry .
- Computational Modeling : Perform MD simulations (AMBER/CHARMM force fields) to map transition states in acetylation or cyclization steps .
How can researchers mitigate stability issues (e.g., hydrolysis) during storage or experimental use?
Q. Stability Protocols :
- Storage Conditions : Store lyophilized samples at -20°C under argon. For aqueous solutions, adjust pH to 6.5–7.5 and add stabilizers (e.g., 0.1% BSA) .
- Degradation Kinetics : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with LC-MS monitoring to identify degradation products .
What computational tools are most reliable for predicting the physicochemical properties of this compound?
Q. Predictive Workflows :
- Software Suites : Use Schrödinger’s QikProp for LogP, solubility, and pKa predictions. Validate with experimental data from PubChem .
- Docking Studies : Employ AutoDock Vina to predict binding modes to cytochrome P450 enzymes, prioritizing isoforms (e.g., CYP3A4) for metabolic studies .
How should researchers navigate patent landscapes to avoid prior art conflicts?
Q. Patent Search Strategy :
- Keyword Variations : Combine IUPAC names (e.g., "N-(4-hydroxyphenyl)acetamide") with structural identifiers (SMILES/InChI) in databases like USPTO or Espacenet .
- Claim Analysis : Focus on synthesis methods or therapeutic claims, excluding expired patents (pre-2005) .
What in vitro assays are optimal for evaluating the compound’s enzyme inhibition potential?
Q. Assay Design :
- Kinase Inhibition : Use ADP-Glo™ kinase assay (Promega) with recombinant kinases (e.g., EGFR, MAPK). Compare IC₅₀ values with staurosporine as a reference .
- Metalloenzyme Studies : Test chelation effects via UV-Vis spectroscopy with Fe²⁺/Zn²⁺ ions; monitor absorbance shifts at 280–320 nm .
How can conflicting cytotoxicity data between MTT and Annexin V assays be interpreted?
Q. Data Interpretation Framework :
- Mechanistic Context : MTT measures metabolic activity (false negatives in necrotic cells), while Annexin V detects apoptosis. Combine with LDH release assays to distinguish necrosis .
- Dose-Response Curves : Re-test at 48h and 72h timepoints to capture delayed effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
